CCC-0975

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

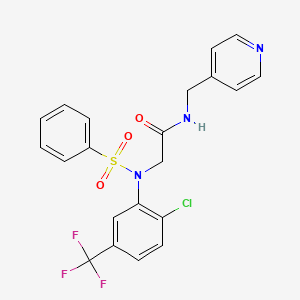

C21H17ClF3N3O3S |

|---|---|

分子量 |

483.9 g/mol |

IUPAC 名称 |

2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-(pyridin-4-ylmethyl)acetamide |

InChI |

InChI=1S/C21H17ClF3N3O3S/c22-18-7-6-16(21(23,24)25)12-19(18)28(32(30,31)17-4-2-1-3-5-17)14-20(29)27-13-15-8-10-26-11-9-15/h1-12H,13-14H2,(H,27,29) |

InChI 键 |

JKZSHWDPOQYSJW-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=NC=C2)C3=C(C=CC(=C3)C(F)(F)F)Cl |

同义词 |

2-(benzenesulfonyl-(2-chloro-5-trifluoromethyl-phenyl)-amino)-N-pyridin-4-ylmethyl-acetamide CCC-0975 |

产品来源 |

United States |

Foundational & Exploratory

The Disubstituted Sulfonamide CCC-0975: A Targeted Inhibitor of Hepatitis B Virus cccDNA Formation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Chronic Hepatitis B virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This minichromosome serves as the transcriptional template for all viral RNAs, making it a critical target for curative therapies. This document provides a detailed technical overview of CCC-0975, a disubstituted sulfonamide compound identified as a specific inhibitor of HBV cccDNA formation. We will delve into its mechanism of action, present key quantitative data from preclinical studies, and provide detailed experimental protocols for the assays used to characterize its antiviral activity. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel HBV therapeutics.

Introduction: The Challenge of HBV cccDNA

The lifecycle of the Hepatitis B virus is characterized by the formation of a stable episomal cccDNA molecule within the host cell nucleus. This cccDNA is notoriously difficult to eliminate with current antiviral therapies, such as nucleos(t)ide analogues, which primarily target the reverse transcription step of viral replication. The persistence of cccDNA is the primary reason for viral rebound upon cessation of treatment. Therefore, the development of therapeutic agents that directly target the formation, stability, or transcriptional activity of cccDNA is a paramount goal in the quest for a functional cure for chronic Hepatitis B.

This compound: A Novel Inhibitor of cccDNA Formation

This compound is a disubstituted sulfonamide (DSS) compound that has been identified as a specific inhibitor of HBV cccDNA production.[1][2] Through a targeted screening campaign, this compound emerged as a promising lead compound with a distinct mechanism of action compared to existing HBV therapies.

Mechanism of Action

The primary mechanism of action of this compound is the interference with the conversion of relaxed circular DNA (rcDNA) to cccDNA.[1][3] This crucial step in the HBV lifecycle involves several host and viral factors. Mechanistic studies have revealed that this compound does not directly inhibit HBV DNA replication or the viral polymerase's enzymatic activity.[1][2] Instead, it acts at a specific point in the cccDNA biogenesis pathway, leading to a synchronous reduction in both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA).[1][2] It is hypothesized that this compound may block the deproteination of rcDNA, a critical step for its conversion into cccDNA.[4][5] Importantly, this compound does not appear to promote the degradation of pre-existing cccDNA.[1][2]

References

An In-depth Technical Guide to CCC-0975: A Novel Inhibitor of Hepatitis B Virus cccDNA Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CCC-0975, a disubstituted sulfonamide compound identified as a specific inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation. This document details its mechanism of action, target, and summarizes key experimental data and protocols for researchers in the field of virology and drug development.

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with the persistence of the viral genome in the form of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes being a major obstacle to a curative therapy.[1] cccDNA serves as the transcriptional template for all viral RNAs, making it a critical target for novel antiviral strategies.[2][3][4] this compound has emerged as a promising small molecule that specifically inhibits the formation of cccDNA.[1]

Core Compound Details

| Compound Name | This compound |

| Compound Class | Disubstituted sulfonamide (DSS)[1] |

| Molecular Target | The formation of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA)[5] |

| Mechanism of Action | Interferes with the conversion of relaxed circular DNA (rcDNA) to cccDNA, likely by inhibiting the deproteinization of rcDNA to its precursor, deproteinized rcDNA (DP-rcDNA).[1][6][7][8][9] It does not directly inhibit HBV polymerase activity.[1] |

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in different cell-based assay systems. The following table summarizes the key efficacy data:

| Cell Line/System | Parameter | Value | Reference |

| HepDES19 cells | EC50 for cccDNA reduction | 10 µM | [1][6] |

| DHBV-infected Primary Duck Hepatocytes | EC50 for DHBV DP-rcDNA/cccDNA biosynthesis inhibition | 3 µM | [1] |

Mechanism of Action and Signaling Pathway

This compound targets a critical step in the HBV life cycle: the conversion of rcDNA to the persistent cccDNA form within the host cell nucleus. This process involves several host DNA repair enzymes. This compound is understood to act at the stage of rcDNA deproteinization, a crucial step for the subsequent repair and ligation into cccDNA. By inhibiting this step, this compound effectively reduces the pool of cccDNA, thereby limiting the template for viral replication.

The following diagram illustrates the HBV cccDNA formation pathway and the inhibitory point of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell-Based Assay for cccDNA Inhibition in HepDES19 Cells

This protocol describes the method used to determine the EC50 of this compound for the inhibition of HBV cccDNA formation.

1. Cell Culture and Treatment:

-

HepDES19 cells, which are HepG2 cells stably transfected with an HBV genome under the control of a tetracycline-off promoter, are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and G418.

-

To induce HBV replication and cccDNA formation, tetracycline is withdrawn from the culture medium.

-

Cells are then treated with varying concentrations of this compound (e.g., 0, 1, 3, 10, 30 µM). The medium containing the fresh compound is changed every two days.

2. DNA Extraction:

-

After a specified treatment period (e.g., 8 days), total intracellular DNA is harvested.

-

Hirt extraction is performed to selectively isolate low-molecular-weight DNA, including cccDNA and other viral DNA intermediates, from high-molecular-weight chromosomal DNA.

3. Southern Blot Analysis:

-

The extracted Hirt DNA is digested with a restriction enzyme that linearizes the HBV genome but does not cut within the cccDNA-specific region (e.g., EcoRI). A portion of the sample is left undigested to confirm the presence of cccDNA.

-

The DNA samples are separated by agarose gel electrophoresis and transferred to a nylon membrane.

-

The membrane is hybridized with a ³²P-labeled HBV-specific DNA probe.

-

The signals for cccDNA, DP-rcDNA, and single-stranded DNA (ssDNA) are detected by autoradiography and quantified using a phosphorimager.

4. Data Analysis:

-

The intensity of the cccDNA band for each concentration of this compound is measured and normalized to the untreated control.

-

The EC50 value is calculated as the concentration of this compound that reduces the cccDNA level by 50%.

Experimental Workflow Diagram

Conclusion

This compound represents a significant advancement in the search for a functional cure for chronic hepatitis B. Its specific targeting of cccDNA formation, a key step in the viral life cycle, without affecting the viral polymerase, distinguishes it from current nucleos(t)ide analogue therapies. The data presented in this guide underscore its potential as a lead compound for the development of novel anti-HBV therapeutics. Further research into its precise molecular interactions and in vivo efficacy is warranted.

References

- 1. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatitis B Virus cccDNA: Formation, Regulation and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Early Steps of Hepatitis B Life Cycle: From Capsid Nuclear Import to cccDNA Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Research progress in hepatitis B virus covalently closed circular DNA | Cancer Biology & Medicine [cancerbiomed.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Approaches to Inhibition of HBsAg Expression from cccDNA and Chromosomal Integrants: A Review [xiahepublishing.com]

CCC-0975: A Disubstituted Sulfonamide Inhibitor of Hepatitis B Virus cccDNA Formation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chronic Hepatitis B virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This minichromosome serves as the transcriptional template for all viral RNAs, making it a critical target for curative therapies. This document provides a comprehensive technical overview of CCC-0975, a disubstituted sulfonamide compound identified as a specific inhibitor of HBV cccDNA formation. This guide details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of its role in the HBV life cycle and associated experimental workflows.

Introduction: The Challenge of HBV cccDNA

The life cycle of the Hepatitis B virus involves the conversion of its relaxed circular DNA (rcDNA) genome into a stable, episomal cccDNA molecule within the host cell nucleus.[1] This cccDNA is notoriously difficult to eradicate with current antiviral therapies, which primarily target the reverse transcriptase enzyme, leading to viral rebound upon treatment cessation.[2] Therefore, the development of agents that directly inhibit the formation or promote the degradation of cccDNA is a key strategy for achieving a functional cure for chronic Hepatitis B.[2][3]

This compound: A Novel Disubstituted Sulfonamide

This compound is a small molecule belonging to the class of disubstituted sulfonamides.[4] It was identified through a high-throughput screening of a chemical library for compounds that inhibit the production of HBV e antigen (HBeAg), a surrogate marker for cccDNA-dependent viral transcription.[2][4]

Chemical Structure

The general structure of a sulfonamide consists of a sulfonyl group connected to an amine group.[5] While the specific chemical structure of this compound is detailed in the primary literature, a generalized representation highlights the core sulfonamide functional group.[6]

Mechanism of Action

This compound acts as a specific inhibitor of HBV cccDNA formation.[4][7] Its mechanism of action is distinct from that of currently approved nucleos(t)ide analogues.[4] Mechanistic studies have revealed that this compound interferes with the conversion of rcDNA to cccDNA.[2][4] This inhibitory action leads to a synchronous reduction in the intracellular levels of both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA).[4] Importantly, this compound does not appear to promote the degradation of existing cccDNA or DP-rcDNA, suggesting it primarily targets the formation pathway.[4] It has been proposed that disubstituted sulfonamides like this compound may act by suppressing the deproteinization of rcDNA.[8]

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been characterized in cell culture models. The following tables summarize the key quantitative data.

| Parameter | Cell Line | Value | Reference |

| EC50 (HBeAg Inhibition) | HepDE19 | 10 µM | [4][7] |

| EC50 (cccDNA Reduction) | HepDES19 | 10 µM | [4] |

| EC50 (DHBV DP-rcDNA/cccDNA Inhibition) | Primary Duck Hepatocytes | 3 µM | [4] |

Table 1: Antiviral Activity of this compound

| Parameter | Cell Line | Value | Reference |

| CC50 (Cell Viability) | HepDE19 | >100 µM (approx.) | [4] |

Table 2: Cytotoxicity of this compound

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell-Based Assay for HBeAg Inhibition

This assay is used to screen for compounds that inhibit cccDNA-dependent transcription.

-

Cell Line: HepDE19 cells, which are a stable tetracycline-inducible HBV-expressing cell line.

-

Protocol:

-

Seed HepDE19 cells in 96-well plates.

-

Induce HBV replication by withdrawing tetracycline from the culture medium.

-

Treat the cells with varying concentrations of this compound.

-

After a 7-day incubation period, collect the cell culture supernatant.[4]

-

Quantify the amount of secreted HBeAg using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[4]

-

Determine the 50% effective concentration (EC50) by plotting the percentage of HBeAg inhibition against the compound concentration.[4]

-

Southern Blot Analysis of HBV DNA

This method is used to directly measure the levels of intracellular HBV DNA replicative intermediates, including cccDNA and DP-rcDNA.

-

Protocol:

-

Culture HepDES19 cells and treat with this compound as described above.

-

Harvest the cells and extract total intracellular DNA using the Hirt lysis method.

-

Separate the DNA samples by electrophoresis on an agarose gel.

-

Transfer the DNA from the gel to a nylon membrane.

-

Hybridize the membrane with a 32P-labeled HBV-specific DNA probe.

-

Visualize the HBV DNA species by autoradiography.

-

Quantify the band intensities corresponding to cccDNA and DP-rcDNA to determine the dose-dependent reduction by this compound.[4]

-

In Vitro Endogenous Polymerase Assay

This assay assesses whether a compound directly inhibits the HBV polymerase activity.

-

Protocol:

-

Isolate HBV virion particles from the supernatant of infected cells or from the serum of infected animals (e.g., ducks for DHBV).

-

Permeabilize the viral envelope to allow the entry of dNTPs.

-

Incubate the virions in a reaction mixture containing [32P]-dCTP and the test compound (this compound).

-

Measure the incorporation of [32P]-dCTP into newly synthesized viral DNA using a liquid scintillation counter.[4]

-

A lack of reduction in radioactivity indicates that the compound does not directly inhibit the polymerase.[4]

-

Visualizing the Impact of this compound

The following diagrams illustrate the mechanism of action of this compound within the HBV life cycle and the workflow for its evaluation.

Caption: Inhibition of HBV cccDNA formation by this compound.

Caption: Experimental workflow for the characterization of this compound.

Conclusion and Future Directions

This compound represents a promising proof-of-concept for a new class of anti-HBV compounds that directly target the formation of cccDNA.[2][4] Its specific mechanism of action, which is complementary to existing therapies, makes it an attractive candidate for combination regimens aimed at achieving a functional cure for chronic Hepatitis B.[3] Further research is warranted to optimize the potency and pharmacokinetic properties of this disubstituted sulfonamide series and to fully elucidate the specific host or viral factors with which it interacts to inhibit cccDNA formation.

References

- 1. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Technology -Functionalized Benzene Sulfonamides that inhibit Hepatitis B Virus Covalently Closed Circular DNA formation and their method of use. [drexelotc.technologypublisher.com]

- 4. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Vista de Fármacos en desarrollo contra la hepatitis B dirigidos al ADNccc | Archivos Cubanos de Gastroenterología [revgastro.sld.cu]

The Discovery and Development of CCC-0975: A Targeted Inhibitor of Hepatitis B Virus cccDNA Formation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of a stable viral DNA intermediate, the covalently closed circular DNA (cccDNA), in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for all viral RNAs, making its elimination a key objective for a curative therapy. This technical guide details the discovery and development of CCC-0975, a novel small molecule inhibitor that specifically targets the formation of HBV cccDNA. This compound, a disubstituted sulfonamide, was identified through a high-throughput screening campaign and subsequent mechanistic studies. It has been shown to interfere with the conversion of relaxed circular DNA (rcDNA) to cccDNA, thereby reducing the intracellular pool of this viral persistence reservoir. This document provides a comprehensive overview of the experimental data, detailed protocols, and the scientific rationale behind the development of this compound, offering valuable insights for researchers and professionals in the field of antiviral drug development.

Introduction

The Hepatitis B Virus (HBV) life cycle is characterized by the formation of a stable episomal DNA species known as covalently closed circular DNA (cccDNA) within the nucleus of infected liver cells. This cccDNA minichromosome is the template for the transcription of all viral messenger RNAs and the pregenomic RNA (pgRNA), which is reverse transcribed to produce the viral genome of progeny virions. The persistence of cccDNA is the primary reason for the high rate of relapse following the cessation of current antiviral therapies, which mainly target the viral polymerase. Therefore, the development of therapeutic agents that can directly target and eliminate or prevent the formation of cccDNA is a critical unmet need for achieving a functional cure for chronic hepatitis B.

This guide focuses on this compound, a first-in-class inhibitor of HBV cccDNA formation. It provides a detailed account of its discovery through a cell-based high-throughput screen and its subsequent characterization, which has elucidated its unique mechanism of action.

Discovery of this compound

This compound was identified from a screening of an in-house library of 85,000 drug-like small molecules.[1] The primary screen utilized an innovative cell-based assay designed to specifically measure the levels of HBV cccDNA.

High-Throughput Screening Workflow

The screening process was designed to identify compounds that could inhibit the formation or promote the degradation of cccDNA. A specialized cell line, HepDE19, which supports tetracycline-inducible HBV replication, was used. In this system, the secretion of Hepatitis B e-antigen (HBeAg) is dependent on the presence of cccDNA, providing a convenient and scalable surrogate marker for high-throughput screening.[1]

Mechanism of Action of this compound

Subsequent mechanistic studies revealed that this compound does not directly inhibit HBV DNA replication or the activity of the viral polymerase.[1] Instead, it acts at a crucial step in the viral life cycle: the conversion of relaxed circular DNA (rcDNA) into cccDNA.

The HBV rcDNA to cccDNA Conversion Pathway

The conversion of the rcDNA genome, which is delivered to the nucleus upon infection, into the transcriptionally active cccDNA is a multi-step process that involves several host DNA repair enzymes. This process includes the removal of the viral polymerase covalently attached to the 5' end of the minus-strand DNA, removal of the RNA primer from the 5' end of the plus-strand DNA, completion of the plus-strand DNA synthesis, and ligation of both DNA strands.[2][3][4] A key intermediate in this pathway is the deproteinized rcDNA (DP-rcDNA).[5]

Effect of this compound on Viral Intermediates

Treatment of HBV-producing cells with this compound resulted in a dose-dependent reduction of both cccDNA and its precursor, DP-rcDNA.[1] Importantly, the compound did not accelerate the decay of pre-existing cccDNA or DP-rcDNA, indicating that it inhibits the de novo formation of these species rather than promoting their degradation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the characterization of this compound.

Table 1: In Vitro Activity and Cytotoxicity of this compound

| Parameter | Cell Line | Value (µM) | Reference |

| EC50 (HBeAg) | HepDE19 | 10 | [1] |

| EC50 (cccDNA) | HepDE19 | 10 | [1] |

| CC50 | HepDE19 | >110 | [1] |

| Selectivity Index (SI) | HepDE19 | >11 | [1] |

Table 2: Dose-Dependent Reduction of HBV Intermediates by this compound in HepDE19 Cells

| This compound (µM) | HBeAg Reduction (%) | cccDNA Reduction (%) | DP-rcDNA Reduction (%) | Reference |

| 1 | ~10 | Not Determined | Not Determined | [1] |

| 3 | ~30 | ~50 | ~50 | [1] |

| 10 | ~70 | ~80 | ~80 | [1] |

| 30 | ~90 | ~95 | ~95 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide an overview of the key experimental protocols used in the study of this compound.

Cell Culture and Compound Treatment

HepDE19 cells, a stable, tetracycline-inducible HBV cell line, were cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, G418, and tetracycline. To induce HBV replication, tetracycline was removed from the culture medium. Cells were treated with various concentrations of this compound dissolved in DMSO.[1]

HBeAg ELISA

HBeAg levels in the cell culture supernatant were quantified using a commercial ELISA kit following the manufacturer's instructions. This assay served as a high-throughput surrogate for measuring cccDNA levels.[1]

Cell Viability Assay

Cell viability was assessed using a standard MTS assay. This was performed to determine the cytotoxicity of this compound and to calculate the selectivity index.[1]

Hirt DNA Extraction for cccDNA Analysis

This method selectively isolates low molecular weight, protein-free DNA, including cccDNA and DP-rcDNA, from cultured cells.

-

Cell Lysis: Wash cell monolayers with PBS and lyse with a buffer containing SDS and EDTA.[6]

-

Protein Precipitation: Add a high concentration of NaCl to the lysate to precipitate high molecular weight DNA and proteins.[6]

-

Centrifugation: Centrifuge the lysate to pellet the precipitated material.[6]

-

Supernatant Collection: The supernatant, containing the Hirt DNA, is carefully collected.[6]

-

DNA Purification: The collected supernatant is treated with proteinase K and RNase A, followed by phenol-chloroform extraction and ethanol precipitation to purify the DNA.[6]

Southern Blot Analysis of HBV DNA

This technique is the gold standard for the detection and quantification of different forms of HBV DNA.

-

DNA Digestion and Gel Electrophoresis: Hirt-extracted DNA is digested with a restriction enzyme that linearizes the HBV genome but does not cut within the cccDNA. The digested DNA is then separated by size on an agarose gel.[7]

-

DNA Transfer: The DNA is transferred from the gel to a nylon membrane.[7]

-

Hybridization: The membrane is incubated with a radiolabeled HBV-specific DNA probe that hybridizes to the viral DNA.[7]

-

Detection: The radioactive signal is detected by autoradiography, allowing for the visualization and quantification of cccDNA, DP-rcDNA, and other viral DNA species.[7]

Endogenous Polymerase Assay

This assay measures the activity of the HBV polymerase within intact viral capsids.

-

Virus Precipitation: HBV virions are precipitated from the culture medium.[8]

-

Permeabilization: The viral envelope is permeabilized to allow the entry of dNTPs.[8]

-

Polymerase Reaction: The permeabilized virions are incubated with a reaction mixture containing radiolabeled dNTPs.[8]

-

Quantification: The incorporation of the radiolabeled dNTPs into newly synthesized viral DNA is measured to determine polymerase activity.[8]

Conclusion

This compound represents a significant advancement in the quest for a functional cure for chronic hepatitis B. Its novel mechanism of action, specifically targeting the formation of the persistent cccDNA reservoir, distinguishes it from currently available therapies. The data presented in this guide demonstrate its potency and selectivity in preclinical models. The detailed experimental protocols provided herein will serve as a valuable resource for researchers aiming to further investigate this compound class and to develop new strategies for the eradication of HBV. Further studies are warranted to explore the clinical potential of cccDNA formation inhibitors like this compound.

References

- 1. journals.asm.org [journals.asm.org]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism of Hepatitis B Virus cccDNA Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatitis B Virus cccDNA: Formation, Regulation and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. ice-hbv.org [ice-hbv.org]

- 7. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ice-hbv.org [ice-hbv.org]

The Role of CCC-0975 in Blocking Hepatitis B Virus cccDNA Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound CCC-0975 and its role as a specific inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation. Chronic HBV infection, a major global health issue, is characterized by the persistence of cccDNA in the nucleus of infected hepatocytes, which serves as the transcriptional template for viral replication. The inability of current antiviral therapies to eliminate cccDNA underscores the urgent need for novel therapeutic agents targeting its formation and maintenance. This compound, a disubstituted sulfonamide, has emerged as a promising compound that interferes with the conversion of relaxed circular DNA (rcDNA) to cccDNA.

Quantitative Data on the Inhibitory Activity of this compound

The inhibitory effects of this compound on cccDNA formation have been quantified in cell culture models. The following table summarizes the key efficacy data for this compound and a related compound, CCC-0346, as reported by Cai et al. (2012).

| Compound | Cell Line | Assay | Parameter | Value | Reference |

| This compound | HepDES19 | cccDNA-dependent HBeAg secretion | EC50 | 10 µM | |

| This compound | HepDES19 | Southern Blot for cccDNA | EC50 | 10 µM | |

| This compound | Primary Duck Hepatocytes (DHBV) | Southern Blot for DP-rcDNA/cccDNA | EC50 | 3 µM | |

| CCC-0346 | HepDES19 | cccDNA-dependent HBeAg secretion | EC50 | 3 µM | |

| CCC-0346 | HepDES19 | Southern Blot for cccDNA | EC50 | 3 µM |

EC50 (50% effective concentration) is the concentration of the compound that inhibits 50% of the measured activity. DHBV (Duck Hepatitis B Virus) is a related hepadnavirus often used as a model for HBV.

Proposed Mechanism of Action of this compound

This compound is believed to inhibit a critical step in the conversion of the viral rcDNA into cccDNA. Mechanistic studies have shown that treatment with this compound leads to a synchronous reduction in the levels of both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA). This suggests that this compound does not promote the degradation of existing cccDNA or DP-rcDNA but rather interferes with the formation of DP-rcDNA from rcDNA, a process that is thought to involve the removal of the covalently attached viral polymerase.

Caption: Proposed mechanism of this compound in blocking cccDNA formation.

Experimental Protocols

The evaluation of this compound's activity relies on robust methods for the quantification of cccDNA. The following is a generalized protocol based on the methodologies described in the cited literature for assessing cccDNA levels in cell culture.

Cell Culture and Compound Treatment

-

Cell Line: HepDES19 cells, a human hepatoblastoma cell line containing an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter, are a suitable model. Upon withdrawal of tetracycline, HBV replication is induced, leading to cccDNA formation.

-

Culture Conditions: Maintain HepDES19 cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and G418. To induce HBV replication and cccDNA formation, withdraw tetracycline from the culture medium.

-

Compound Treatment: Simultaneously with tetracycline withdrawal, treat the cells with varying concentrations of this compound (e.g., 0.1 to 50 µM) dissolved in DMSO. Include a DMSO-only control.

-

Incubation: Incubate the cells for a period sufficient for cccDNA accumulation, typically 7-10 days.

Isolation of cccDNA

-

Hirt Extraction: This method selectively isolates low-molecular-weight, protein-free DNA, including cccDNA and DP-rcDNA, while removing high-molecular-weight chromosomal DNA and protein-bound DNA like the rcDNA-polymerase complex.

-

Lyse the cells with a solution containing SDS and EDTA.

-

Add a high concentration of salt (e.g., NaCl) to precipitate chromosomal DNA and proteins.

-

Centrifuge to pellet the precipitate and collect the supernatant containing the low-molecular-weight DNA.

-

Precipitate the DNA from the supernatant using ethanol or isopropanol.

-

Removal of Contaminating Viral DNA

-

Exonuclease Digestion: To specifically quantify cccDNA, it is crucial to remove other forms of HBV DNA (rcDNA, dslDNA).

-

Resuspend the Hirt-extracted DNA in a suitable buffer.

-

Treat the DNA with an ATP-dependent DNase, such as Plasmid-Safe ATP-dependent DNase, or a combination of exonucleases (e.g., T5 exonuclease or exonuclease I and III). These enzymes digest linear and relaxed circular DNA but not covalently closed circular DNA.

-

Inactivate the exonuclease according to the manufacturer's instructions (e.g., by heat inactivation).

-

Quantification of cccDNA

-

Southern Blot Analysis:

-

Separate the exonuclease-treated DNA by agarose gel electrophoresis.

-

Transfer the DNA to a nylon membrane.

-

Hybridize the membrane with a radiolabeled HBV-specific DNA probe.

-

Detect the cccDNA band using autoradiography and quantify the signal using densitometry.

-

-

Quantitative PCR (qPCR):

-

Design primers that specifically amplify a region of the HBV genome.

-

Perform qPCR on the exonuclease-treated DNA to quantify the amount of cccDNA.

-

Use a standard curve generated from a plasmid containing the HBV genome to determine the absolute copy number of cccDNA.

-

Normalize the cccDNA copy number to the cell number, which can be determined by quantifying a single-copy host gene (e.g., β-globin) from a parallel DNA extraction without exonuclease treatment.

-

Caption: Experimental workflow for evaluating this compound's effect on cccDNA.

Preliminary Efficacy of CCC-0975: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the preliminary efficacy of CCC-0975, a novel inhibitor of Hepatitis B Virus (HBV) replication. This compound, a disubstituted sulfonamide, has demonstrated promising preclinical activity by specifically targeting the formation of covalently closed circular DNA (cccDNA), the persistent viral reservoir in infected hepatocytes. This guide synthesizes the available quantitative data, details the experimental methodologies employed in its evaluation, and illustrates its proposed mechanism of action through a detailed signaling pathway diagram. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for chronic hepatitis B.

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current antiviral therapies primarily suppressing viral replication without eradicating the virus. The persistence of HBV is largely attributed to the stable episomal cccDNA minichromosome within the nucleus of infected liver cells.[1] This cccDNA serves as the transcriptional template for all viral RNAs, making its elimination a key objective for a functional cure.[1] this compound has emerged as a promising small molecule inhibitor that specifically interferes with the conversion of relaxed circular DNA (rcDNA) to cccDNA, a critical step in the HBV life cycle.[2][3] This guide summarizes the initial findings on the efficacy and mechanism of action of this compound.

Quantitative Efficacy Data

The antiviral activity of this compound has been evaluated in various in vitro systems. The following tables summarize the key quantitative data from these preliminary studies.

Table 1: In Vitro Efficacy of this compound Against HBV and Related Hepadnaviruses

| Cell Line/System | Virus | Endpoint | EC₅₀ (µM) | Reference |

| HepDES19 | HBV | cccDNA reduction | 10 | [2] |

| Primary Duck Hepatocytes | DHBV | DP-rcDNA/cccDNA biosynthesis | 3 | [2] |

Table 2: Observed Effects of this compound on HBV Replication Intermediates

| Treatment | Cell Line | Effect | Observation | Reference |

| This compound | HepDES19 | Dose-dependent reduction of cccDNA and DP-rcDNA | Proportional reduction of both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA), was observed with increasing concentrations of this compound.[2] | [2] |

| This compound | HepDES19 | No direct inhibition of HBV DNA replication | Did not directly inhibit viral polymerase activity in an in vitro endogenous polymerase assay.[2] | [2] |

| This compound | HepDES19 | No promotion of intracellular decay of DP-rcDNA and cccDNA | Suggests interference with the formation of cccDNA rather than promoting its degradation.[2] | [2] |

Experimental Protocols

The following sections detail the key experimental methodologies used to assess the efficacy of this compound.

Cell Culture and Compound Treatment

-

Cell Line: The HepDES19 cell line, a human hepatoma cell line with tetracycline-inducible HBV expression, is a common model for studying cccDNA formation.

-

Culture Conditions: Cells are maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

-

Induction of HBV Replication: HBV pgRNA transcription and subsequent DNA replication are induced by the withdrawal of tetracycline from the culture medium.

-

Compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations. The medium is typically changed every other day with fresh compound supplementation.

Analysis of HBV DNA Intermediates by Southern Blotting

Southern blotting is the gold standard for the specific detection and quantification of different forms of HBV DNA.

-

Hirt DNA Extraction: This method is used to selectively extract low molecular weight DNA, including cccDNA and DP-rcDNA, from cultured cells.

-

Lyse cells with a lysis buffer containing SDS.

-

Precipitate high molecular weight genomic DNA by adding a high concentration of salt (e.g., NaCl) and incubating at 4°C overnight.

-

Centrifuge to pellet the genomic DNA and proteins. The supernatant contains the Hirt DNA.

-

Purify the Hirt DNA from the supernatant by phenol-chloroform extraction and ethanol precipitation.

-

-

Agarose Gel Electrophoresis: The extracted Hirt DNA is resolved on an agarose gel, which separates the different DNA forms based on their conformation (cccDNA, DP-rcDNA, and single-stranded DNA).

-

Southern Blotting and Hybridization:

-

Transfer the separated DNA from the agarose gel to a nylon membrane.

-

Hybridize the membrane with a radiolabeled HBV-specific DNA probe.

-

Detect the radioactive signal using autoradiography or a phosphorimager to visualize and quantify the different HBV DNA species.

-

In Vitro Endogenous Polymerase Assay

This assay is used to determine if a compound directly inhibits the activity of the HBV polymerase.

-

Isolation of Viral Cores: Isolate HBV core particles (nucleocapsids) containing the viral polymerase and rcDNA template from HBV-producing cell lines or patient serum.

-

Endogenous Polymerase Reaction:

-

Incubate the isolated core particles in a reaction mixture containing deoxyribonucleotide triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [α-³²P]dCTP).

-

The endogenous viral polymerase will utilize the rcDNA as a template and incorporate the dNTPs, including the radiolabeled one, into the newly synthesized DNA strand.

-

Incubate the reaction in the presence of varying concentrations of the test compound (e.g., this compound) or a known polymerase inhibitor as a positive control.

-

-

Quantification of Polymerase Activity:

-

After the reaction, precipitate the DNA and measure the incorporated radioactivity using a scintillation counter.

-

A decrease in radioactivity in the presence of the compound indicates inhibition of the polymerase activity.

-

Signaling Pathway and Mechanism of Action

The conversion of rcDNA to cccDNA is a multi-step process that involves several host DNA repair enzymes. This compound is proposed to inhibit this pathway, likely at the stage of rcDNA deproteination.

The diagram above illustrates the key steps in the formation of HBV cccDNA and the proposed point of intervention for this compound. After the HBV nucleocapsid enters the nucleus, the rcDNA-polymerase complex is released. A series of host factors, including tyrosyl-DNA phosphodiesterase 2 (TDP2) and flap endonuclease 1 (FEN1), are involved in the removal of the covalently attached polymerase from the 5' end of the minus strand, a process known as deproteination, resulting in the formation of DP-rcDNA.[4][5] Subsequently, other host DNA repair enzymes, such as DNA polymerase kappa (POLK), topoisomerases (TOPs), and DNA ligases, repair and ligate the rcDNA to form the mature cccDNA.[5][6] this compound is believed to interfere with the conversion of the rcDNA-polymerase complex to DP-rcDNA, thereby inhibiting the formation of cccDNA.[1] The exact molecular target of this compound within this process is yet to be fully elucidated.

Conclusion and Future Directions

The preliminary data on this compound demonstrate its potential as a specific inhibitor of HBV cccDNA formation. Its unique mechanism of action, targeting a critical step in the viral life cycle that is not addressed by current therapies, makes it a valuable candidate for further investigation. Future studies should focus on:

-

Detailed Dose-Response Studies: Quantifying the reduction of cccDNA and DP-rcDNA at a wider range of this compound concentrations to establish a more precise dose-response relationship.

-

Target Identification: Elucidating the specific host or viral factor that this compound interacts with to inhibit rcDNA deproteination.

-

In Vivo Efficacy: Evaluating the efficacy and safety of this compound in relevant animal models of chronic HBV infection, such as humanized liver mouse models, to assess its therapeutic potential in a physiological context.[7]

-

Combination Therapy: Investigating the synergistic or additive effects of this compound in combination with existing HBV therapies, such as nucleos(t)ide analogs, to potentially achieve a functional cure.

The development of cccDNA-targeting agents like this compound represents a significant step forward in the quest for a cure for chronic hepatitis B. Further research into its efficacy and mechanism of action is crucial for its translation into a clinical setting.

References

- 1. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Cracking the host functional network involved in hepatitis B virus cccDNA biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mapping the Interactions of HBV cccDNA with Host Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application - PMC [pmc.ncbi.nlm.nih.gov]

The Disubstituted Sulfonamide CCC-0975: A Targeted Approach to Inhibit Hepatitis B Virus rcDNA to cccDNA Conversion

A Technical Guide for Researchers and Drug Development Professionals

The persistence of Hepatitis B Virus (HBV) infection, a global health challenge affecting millions, is intrinsically linked to the stability of the covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for all viral RNAs, making its formation a critical step in the HBV life cycle and a prime target for antiviral therapies. This technical guide delves into the mechanism of action of CCC-0975, a disubstituted sulfonamide compound identified as a specific inhibitor of the conversion of relaxed circular DNA (rcDNA) to cccDNA.

Mechanism of Action of this compound

This compound acts at a crucial stage in the HBV replication cycle, downstream of viral DNA synthesis. Unlike nucleos(t)ide analogs that inhibit the reverse transcriptase activity of the viral polymerase, this compound does not affect the production of rcDNA. Instead, it interferes with the conversion of this rcDNA into the stable cccDNA form within the hepatocyte nucleus.[1] Mechanistic studies have revealed that treatment with this compound leads to a synchronous reduction in the levels of both cccDNA and its immediate precursor, deproteinized rcDNA (DP-rcDNA), without accelerating their degradation.[1][2] This suggests that this compound blocks a step in the pathway that converts rcDNA to cccDNA, with the likely point of inhibition being the deproteination of rcDNA or subsequent repair and ligation steps.[3]

Quantitative Data on the Inhibitory Activity of this compound

The inhibitory effects of this compound on HBV have been quantified in various cell-based assays. The following tables summarize the key quantitative data from studies on this compound and a structurally related compound, CCC-0346.

| Compound | EC50 (µM) [Inhibition of HBeAg Production] | CC50 (µM) [HepDE19 Cell Viability] |

| This compound | 10[2] | >50 |

| CCC-0346 | 3[2] | 25 |

Table 1: 50% Effective Concentration (EC50) and 50% Cytotoxic Concentration (CC50) of this compound and CCC-0346 in HepDE19 cells after 7 days of treatment.

| Compound Concentration (µM) | Relative HBeAg Level (%) |

| This compound | |

| 0 | 100 |

| 1.25 | ~90 |

| 2.5 | ~80 |

| 5 | ~60 |

| 10 | ~50 |

| 20 | ~40 |

| 40 | ~30 |

| CCC-0346 | |

| 0 | 100 |

| 0.3125 | ~85 |

| 0.625 | ~70 |

| 1.25 | ~60 |

| 2.5 | ~50 |

| 5 | ~40 |

| 10 | ~30 |

Table 2: Dose-dependent inhibition of HBV e antigen (HBeAg) production by this compound and CCC-0346 in HepDE19 cells. Data are approximated from graphical representations in Cai et al., 2012.[2]

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound.

Cell-Based cccDNA Assay Using HBeAg as a Surrogate Marker

This assay was employed for the high-throughput screening that led to the discovery of this compound.[1]

-

Cell Seeding: HepDE19 cells, which support tetracycline-inducible HBV replication, are cultured in the presence of tetracycline. The cells are then trypsinized and seeded into 96-well plates at a density of 5.0 × 10^4 cells/well in tetracycline-free medium to induce HBV replication and cccDNA formation.

-

Compound Treatment: Immediately after seeding, the cells are treated with various concentrations of the test compounds (e.g., this compound).

-

Incubation: The plates are incubated for 7 days to allow for cccDNA accumulation and subsequent HBeAg expression and secretion.

-

HBeAg Quantification: After the incubation period, the cell culture supernatant is collected, and the level of secreted HBeAg is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The HBeAg levels in compound-treated wells are compared to those in untreated control wells to determine the percentage of inhibition.

Southern Blot Analysis of HBV DNA Intermediates

This method is used to directly visualize and quantify the intracellular levels of HBV cccDNA and other replicative intermediates.

-

DNA Extraction (Hirt Extraction): Confluent HepDE19 cells treated with or without this compound are lysed, and the protein-free extrachromosomal DNA is selectively extracted using the Hirt method.

-

DNA Digestion and Heat Denaturation: The extracted DNA is subjected to specific treatments to differentiate between DNA forms. A portion of the DNA is heat-denatured at 85°C for 5 minutes to denature linear and relaxed circular DNA, leaving the supercoiled cccDNA intact. Another portion is digested with a restriction enzyme (e.g., EcoRI) that linearizes the cccDNA.

-

Agarose Gel Electrophoresis: The treated and untreated DNA samples are separated by size on an agarose gel.

-

Southern Blotting: The DNA from the gel is transferred to a nylon membrane.

-

Hybridization and Detection: The membrane is hybridized with a radiolabeled HBV-specific DNA probe. The signals are then detected by autoradiography, allowing for the visualization and quantification of cccDNA, DP-rcDNA, and single-stranded DNA (ssDNA).

In Vitro Endogenous Polymerase Assay

This assay assesses the direct effect of compounds on the HBV polymerase activity.

-

Virion Purification: HBV virions are purified from the culture supernatant of HepDE19 cells.

-

Polymerase Reaction: The purified virions are incubated in a reaction mixture containing [α-32P]dCTP and the test compound (e.g., this compound) at various concentrations. A known chain terminator like ddGTP is used as a positive control.

-

Quantification of DNA Synthesis: The incorporation of the radiolabeled dCTP into newly synthesized viral DNA is measured using a liquid scintillation counter.

-

Data Analysis: The polymerase activity in the presence of the compound is expressed as a percentage of the activity in the untreated control.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: HBV rcDNA to cccDNA Conversion Pathway and the Site of this compound Inhibition.

Caption: Experimental Workflow for the Cell-Based cccDNA Screening Assay.

References

- 1. Technology -Functionalized Benzene Sulfonamides that inhibit Hepatitis B Virus Covalently Closed Circular DNA formation and their method of use. [drexelotc.technologypublisher.com]

- 2. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of CCC-0975 on the Hepatitis B Virus Replication Cycle: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the antiviral mechanism of CCC-0975, a disubstituted sulfonamide compound, and its specific effects on the replication cycle of the Hepatitis B Virus (HBV). A critical step in the establishment of persistent HBV infection is the formation of covalently closed circular DNA (cccDNA) from relaxed circular DNA (rcDNA) in the nucleus of infected hepatocytes. This compound has been identified as a specific inhibitor of this crucial conversion process, presenting a promising avenue for novel anti-HBV therapeutics. This document provides a comprehensive summary of the quantitative data, detailed experimental protocols from key studies, and visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Analysis of this compound's Antiviral Activity

The antiviral potency and cytotoxicity of this compound have been evaluated in HBV-replicating cell lines. The following tables summarize the key quantitative data from these studies, providing a clear comparison of its efficacy and safety profile.[1]

| Parameter | Cell Line | Value | Reference |

| EC50 (HBeAg) | HepDE19 | 10 µM | [1] |

| EC50 (cccDNA) | HepDES19 | 10 µM | [1][2] |

| CC50 | HepDE19 | >110 µM | [1] |

| Selectivity Index (SI) | HepDE19 | >11 | [1] |

Table 1: Potency and Cytotoxicity of this compound. EC50 (50% effective concentration) is the concentration of the compound that inhibits the viral marker by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI) is the ratio of CC50 to EC50.

| Compound Concentration | Cell Line | Relative cccDNA Level (%) | Relative DP-rcDNA Level (%) | Reference |

| 0 µM (Control) | HepDES19 | 100 | 100 | [1] |

| 1 µM | HepDES19 | 85 | 90 | [1] |

| 3 µM | HepDES19 | 60 | 65 | [1] |

| 10 µM | HepDES19 | 30 | 35 | [1] |

| 30 µM | HepDES19 | 10 | 15 | [1] |

Table 2: Dose-Dependent Effect of this compound on HBV cccDNA and DP-rcDNA Levels. The relative levels of cccDNA and deproteinized relaxed circular DNA (DP-rcDNA) were quantified by Southern blot analysis after 12 days of treatment.[1]

Core Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Lines and Culture Conditions

-

Cell Lines:

-

HepDE19 Cells: A human hepatoblastoma cell line (HepG2) that supports tetracycline-inducible expression of the HBV pregenomic RNA (pgRNA) from an integrated HBV transgene. These cells are used for initial screening based on Hepatitis B e-antigen (HBeAg) secretion, which is dependent on cccDNA formation.[1]

-

HepDES19 Cells: A derivative of HepDE19 cells that exhibits a higher level of cccDNA production, making it suitable for the direct analysis of cccDNA and its precursors.[1]

-

-

Culture Medium: Dulbecco's modified Eagle medium-F-12 (DMEM/F-12) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, 100 µg/ml streptomycin, 100 µg/ml G418, and 0.5 µg/ml tetracycline (to suppress HBV expression during cell maintenance).[1]

-

HBV Replication Induction: To induce HBV replication and cccDNA formation, cells are cultured in a tetracycline-free medium.[1]

Antiviral Compound Screening Assay (HBeAg ELISA)

This assay is used for the high-throughput screening of compounds that inhibit cccDNA formation by measuring the surrogate marker, HBeAg.

-

Procedure:

-

Seed HepDE19 cells in 96-well plates in a tetracycline-free medium to induce HBV replication.

-

Immediately add the test compounds (e.g., this compound) at various concentrations to the wells.

-

Incubate the plates for 7 days, with a medium change containing fresh compound on day 4.

-

After incubation, collect the cell culture supernatant.

-

Quantify the level of secreted HBeAg in the supernatant using a commercial HBeAg enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Calculate the 50% effective concentration (EC50) by plotting the percentage of HBeAg inhibition against the compound concentration.[1]

-

Cytotoxicity Assay

This assay determines the concentration of the compound that is toxic to the host cells.

-

Procedure:

-

Seed HepDE19 cells in 96-well plates.

-

Treat the cells with a serial dilution of this compound for 7 days.

-

Assess cell viability using a colorimetric assay, such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS).

-

Measure the absorbance at 490 nm, which is proportional to the number of viable cells.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.[1]

-

Analysis of HBV DNA by Southern Blotting

This "gold standard" technique is used to detect and quantify different forms of HBV DNA, including cccDNA and DP-rcDNA.

-

Hirt DNA Extraction:

-

Lyse the cultured cells with a solution containing SDS and EDTA.

-

Precipitate high-molecular-weight chromosomal DNA and proteins by adding a high concentration of NaCl and incubating overnight at 4°C.

-

Centrifuge to pellet the precipitate, leaving the smaller episomal DNA (including cccDNA and DP-rcDNA) in the supernatant.

-

Recover the Hirt DNA from the supernatant by ethanol precipitation.[1]

-

-

Southern Blot Procedure:

-

Separate the extracted Hirt DNA on a 1.2% agarose gel.

-

Transfer the DNA from the gel to a nylon membrane.

-

Hybridize the membrane with a 32P-labeled full-length HBV DNA probe.

-

Wash the membrane to remove the unbound probe.

-

Detect the radioactive signal using a phosphorimager.

-

Quantify the band intensities corresponding to cccDNA and DP-rcDNA. To confirm the identity of the cccDNA band, a duplicate sample can be heat-denatured before loading, which will denature rcDNA but not cccDNA.[1]

-

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes related to the action of this compound.

Caption: Mechanism of this compound action on the HBV replication cycle.

References

An In-depth Technical Guide to the Core Properties of CCC-0975

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCC-0975 is a novel disubstituted sulfonamide compound identified as a specific inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation.[1] As the stable nuclear reservoir of HBV, cccDNA is the primary reason for the persistence of chronic HBV infection and the rebound of viral load after cessation of antiviral therapy.[1] this compound presents a promising therapeutic strategy by targeting a key step in the HBV life cycle that is not addressed by current nucleos(t)ide analogue therapies. This document provides a comprehensive overview of the fundamental properties of this compound, including its mechanism of action, quantitative data on its antiviral activity and cytotoxicity, and detailed experimental protocols for its evaluation.

Core Properties of this compound

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 2-[benzenesulfonyl-(2-chloro-5-trifluoromethyl-phenyl)-amino]-N-pyridin-4-ylmethyl-acetamide | [1] |

| Molecular Formula | C21H17Cl F3N3O3S | [2] |

| Molecular Weight | 483.89 g/mol | [2] |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO | [2] |

Antiviral Activity and Cytotoxicity

This compound exhibits potent and specific anti-HBV activity by inhibiting the formation of cccDNA. The following table summarizes the key quantitative data related to its efficacy and safety profile in cell culture models.

| Parameter | Cell Line | Value | Reference |

| EC50 (50% Effective Concentration) | HepDE19 | 10 µM | [1] |

| CC50 (50% Cytotoxic Concentration) | HepDE19 | >100 µM | [1] |

| Selectivity Index (SI = CC50/EC50) | HepDE19 | >10 | Calculated |

Mechanism of Action

This compound specifically interferes with the conversion of relaxed circular DNA (rcDNA) to cccDNA.[2] This leads to a synchronous reduction in the intracellular levels of both cccDNA and its direct precursor, deproteinized rcDNA (DP-rcDNA).[1] Importantly, this compound does not directly inhibit HBV DNA replication or the activity of the viral polymerase.[1] This targeted mechanism of action makes it a valuable tool for studying cccDNA biology and a promising candidate for combination therapy.

Signaling Pathway of HBV cccDNA Formation and Inhibition by this compound

The formation of cccDNA from rcDNA is a multi-step process involving several host cellular factors. This compound is believed to act on one or more of these steps, preventing the successful conversion.

Caption: HBV cccDNA formation pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of this compound.

Hirt DNA Extraction for cccDNA Analysis

This protocol is designed to selectively extract low-molecular-weight, protein-free DNA, including cccDNA and DP-rcDNA, from cultured cells.

Materials:

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (10 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.6% SDS)

-

5 M NaCl

-

Phenol:Chloroform:Isoamyl alcohol (25:24:1)

-

100% Ethanol

-

70% Ethanol

-

TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Procedure:

-

Wash cell monolayers twice with ice-cold PBS.

-

Lyse the cells by adding 1 mL of lysis buffer per 10 cm dish and incubate at room temperature for 20 minutes.

-

Transfer the viscous lysate to a microcentrifuge tube.

-

Add 250 µL of 5 M NaCl, mix gently by inverting the tube, and incubate on ice overnight.

-

Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the high-molecular-weight genomic DNA and proteins.

-

Carefully transfer the supernatant containing the Hirt DNA to a new tube.

-

Perform a phenol:chloroform:isoamyl alcohol extraction to remove remaining proteins.

-

Precipitate the DNA by adding 2.5 volumes of cold 100% ethanol and incubate at -20°C for at least 2 hours.

-

Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the Hirt DNA.

-

Wash the DNA pellet with 70% ethanol and air dry.

-

Resuspend the DNA pellet in TE buffer.

Southern Blot Analysis of cccDNA

This method is used to detect and quantify cccDNA and DP-rcDNA from Hirt DNA extracts.

Procedure:

-

Digest the Hirt DNA with a restriction enzyme that linearizes the HBV genome but does not cut within the cccDNA-specific region (e.g., EcoRI for certain HBV genotypes). This step is crucial to distinguish cccDNA from other viral DNA forms.

-

Separate the DNA fragments by electrophoresis on a 1.2% agarose gel.

-

Transfer the DNA from the gel to a nylon membrane.

-

Hybridize the membrane with a ³²P-labeled HBV-specific DNA probe overnight at 65°C.

-

Wash the membrane to remove unbound probe.

-

Expose the membrane to a phosphor screen and visualize the bands using a phosphorimager. The band corresponding to the linearized full-length HBV genome represents cccDNA, while the faster-migrating band corresponds to DP-rcDNA.

Endogenous Polymerase Reaction (EPR) Assay

This assay measures the activity of the HBV polymerase within intact viral capsids.

Materials:

-

HBV virions purified from cell culture supernatant.

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 75 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

-

dNTP mix (dATP, dGTP, dTTP).

-

[α-³²P]dCTP.

Procedure:

-

Incubate purified HBV virions with the reaction buffer containing the dNTP mix and [α-³²P]dCTP.

-

Add this compound at various concentrations to the reaction mixture.

-

Incubate the reaction at 37°C for 2-4 hours to allow for DNA synthesis.

-

Stop the reaction and precipitate the DNA.

-

Quantify the incorporation of ³²P into the newly synthesized DNA using a scintillation counter.

Experimental and Logical Workflows

Workflow for Evaluating this compound Antiviral Activity

Caption: Workflow for the in vitro evaluation of this compound.

Conclusion

This compound is a specific and potent inhibitor of HBV cccDNA formation, representing a novel class of anti-HBV compounds. Its targeted mechanism of action, favorable selectivity index, and well-defined experimental evaluation methods make it a valuable tool for basic research and a promising lead for the development of new therapies for chronic hepatitis B. Further studies are warranted to elucidate its precise molecular target within the cccDNA formation pathway and to evaluate its efficacy in in vivo models.

References

Methodological & Application

Application Notes and Protocols for CCC-0975 in In Vitro HBV Infection Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes being a major obstacle to a curative therapy.[1][2][3][4][5] CCC-0975 is a disubstituted sulfonamide compound identified as a specific inhibitor of HBV cccDNA formation.[6][7][8] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vitro HBV infection models, designed to assist researchers in virology and drug development.

Mechanism of Action: this compound specifically inhibits the conversion of relaxed circular DNA (rcDNA) to cccDNA.[6][7][9] It is believed to act by blocking the deproteination of rcDNA, a critical step in the cccDNA formation pathway.[1][2] Importantly, this compound does not inhibit HBV DNA polymerase activity directly, nor does it promote the degradation of pre-existing cccDNA.[6][10] This targeted action makes it a valuable tool for studying the mechanisms of cccDNA formation and for the development of novel anti-HBV therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in relevant in vitro models.

| Parameter | Cell Line | Value | Reference |

| EC₅₀ (cccDNA reduction) | HepDES19 | 10 µM | [6][10] |

| EC₅₀ (DHBV DP-rcDNA/cccDNA inhibition) | Primary Duck Hepatocytes | 3 µM | [6] |

EC₅₀ (50% effective concentration) represents the concentration of this compound required to inhibit the respective viral marker by 50%.

| Parameter | Cell Line | Value | Assay | Reference |

| CC₅₀ | HepG2-derived cell lines | 16–100 μM | MTS assay | [11] |

CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that results in a 50% reduction in cell viability.

Signaling and Experimental Workflow Diagrams

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Caption: HBV rcDNA to cccDNA conversion pathway and the inhibitory action of this compound.

Caption: General experimental workflow for evaluating this compound in an in vitro HBV infection model.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro HBV Infection of HepG2-NTCP Cells and this compound Treatment

This protocol describes the infection of HepG2 cells stably expressing the HBV entry receptor, sodium taurocholate cotransporting polypeptide (NTCP), and subsequent treatment with this compound.

Materials:

-

HepG2-NTCP cells

-

Collagen-coated cell culture plates (e.g., 24-well or 96-well)

-

DMEM supplemented with 10% FBS, 0.1 mM NEAA

-

Differentiation medium: DMEM with 3% FBS, 0.1 mM NEAA, and 2% DMSO

-

HBV inoculum (cell culture-derived or from patient serum)

-

Inoculum medium: DMEM with 3% FBS, 0.1 mM NEAA, 2% DMSO, and 4% PEG-8000

-

This compound stock solution (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed HepG2-NTCP cells in collagen-coated plates at a density that allows them to reach confluency the next day.[12]

-

Cell Differentiation: The following day, replace the medium with differentiation medium and incubate for 24 hours.[12]

-

Compound Pre-treatment (Optional): Two hours prior to infection, replace the medium with fresh differentiation medium containing the desired concentrations of this compound or vehicle control (DMSO).

-

HBV Infection: Prepare the HBV inoculum in the inoculum medium. For compound treatment groups, add the corresponding concentrations of this compound to the inoculum. Remove the medium from the cells and add the HBV inoculum.[12][13]

-

Spinoculation (Optional but Recommended): Centrifuge the plates at 1,000 x g for 1 hour at 37°C to enhance infection efficiency.[12]

-

Incubation: Incubate the cells with the virus inoculum for 24 hours at 37°C.[12]

-

Washing and Maintenance: After 24 hours, carefully aspirate the inoculum, and wash the cells five times with PBS to remove unbound virus.[12] Add fresh differentiation medium containing the appropriate concentrations of this compound or vehicle control.

-

Harvesting: At desired time points post-infection (e.g., day 3, 5, 7), harvest the cell culture supernatant and cell lysates for downstream analysis. Supernatants should be stored at -80°C.

Protocol 2: Cytotoxicity Assay

This protocol is to determine the 50% cytotoxic concentration (CC₅₀) of this compound.

Materials:

-

HepG2-NTCP cells

-

96-well cell culture plates

-

Cell culture medium

-

This compound stock solution

-

MTS or MTT reagent (e.g., Cell Counting Kit-8)[14]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2-NTCP cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[10]

-

Compound Addition: The next day, add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 7 days).[10]

-

MTS/MTT Assay: Add 10 µL of the MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[14]

-

Absorbance Measurement: Measure the absorbance at 450 nm (for WST-8 based assays) or 570 nm (for MTT) using a microplate reader.[14]

-

Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[15]

Protocol 3: Quantification of HBV cccDNA by Southern Blot Analysis

Southern blotting is the gold standard for specifically detecting and quantifying cccDNA.[1][2]

Materials:

-

Hirt lysis buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Agarose gel electrophoresis system

-

Nylon membrane

-

UV crosslinker

-

Hybridization buffer

-

³²P-labeled HBV DNA probe

-

Phosphorimager system

Procedure:

-

Hirt DNA Extraction: Lyse the cells from one well of a 6-well plate using the Hirt lysis method to selectively extract low molecular weight DNA, including cccDNA.[1][3]

-

Proteinase K Digestion and Phenol-Chloroform Extraction: Treat the lysate with Proteinase K, followed by phenol:chloroform:isoamyl alcohol extraction and ethanol precipitation to purify the DNA.

-

Agarose Gel Electrophoresis: Resuspend the DNA pellet and run the samples on a 1.2% agarose gel to separate the different forms of HBV DNA (cccDNA, rcDNA, and ssDNA).[3]

-

Southern Blotting: Transfer the DNA from the gel to a nylon membrane.

-

UV Crosslinking: Fix the DNA to the membrane using a UV crosslinker.

-

Hybridization: Pre-hybridize the membrane and then hybridize overnight with a ³²P-labeled HBV-specific DNA probe.[1][3]

-

Washing and Detection: Wash the membrane to remove the unbound probe and expose it to a phosphor screen.

-

Quantification: Analyze the signal intensity of the cccDNA band using a phosphorimager and quantify relative to standards.

Protocol 4: Quantification of Extracellular HBV DNA by qPCR

This protocol quantifies the amount of HBV DNA released into the cell culture supernatant.

Materials:

-

Cell culture supernatant

-

DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit)

-

qPCR master mix (SYBR Green or TaqMan-based)

-

HBV-specific primers and probe

-

Real-time PCR instrument

-

HBV DNA standard for quantification

Procedure:

-

DNA Extraction: Extract viral DNA from 200 µL of cell culture supernatant using a commercial kit according to the manufacturer's instructions.

-

qPCR Reaction Setup: Prepare a qPCR reaction mix containing the qPCR master mix, HBV-specific primers, probe (for TaqMan), and the extracted DNA.

-

Real-time PCR: Perform the real-time PCR using a standard thermal cycling protocol (e.g., 95°C for 2 min, followed by 45 cycles of 95°C for 5 s and 60°C for 30 s).[16]

-

Quantification: Generate a standard curve using a serial dilution of a plasmid containing the HBV genome of known concentration.[17] Calculate the HBV DNA copy number in the samples based on the standard curve.

Protocol 5: Quantification of Intracellular HBV RNA by RT-qPCR

This protocol measures the levels of intracellular HBV transcripts.

Materials:

-

Cell pellets

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

DNase I

-

Reverse transcription kit

-

qPCR master mix, primers, and instrument as in Protocol 4

Procedure:

-

RNA Extraction: Extract total RNA from cell pellets using a commercial kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating HBV DNA.[18][19]

-

Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcription kit. Include a no-RT control to check for DNA contamination.

-

qPCR: Perform qPCR on the cDNA using HBV-specific primers as described in Protocol 4.[16][20]

-

Analysis: Normalize the HBV RNA levels to a housekeeping gene (e.g., GAPDH, actin) and express the results as relative fold change compared to the control.

Protocol 6: Quantification of HBsAg and HBeAg by ELISA

This protocol quantifies the secretion of HBV surface antigen (HBsAg) and e-antigen (HBeAg) into the cell culture supernatant.

Materials:

Procedure:

-

Sample Preparation: Collect cell culture supernatants at various time points and dilute them if necessary.

-

ELISA Procedure: Follow the instructions provided with the commercial ELISA kit.[21][23][24] This typically involves:

-

Adding standards and samples to the antibody-coated microplate.

-

Incubating to allow antigen binding.

-

Washing the plate.

-

Adding a detection antibody (enzyme-conjugated).

-

Incubating and washing.

-

Adding the substrate and stopping the reaction.

-

-

Absorbance Measurement: Read the absorbance at the specified wavelength (usually 450 nm) on a microplate reader.

-

Quantification: Generate a standard curve using the provided standards and calculate the concentration of HBsAg or HBeAg in the samples.[22][25]

References

- 1. ice-hbv.org [ice-hbv.org]

- 2. A southern blot assay for detection of hepatitis B virus covalently closed circular DNA from cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Portal [researchdiscovery.drexel.edu]

- 5. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures | Springer Nature Experiments [experiments.springernature.com]

- 6. NTCP-Reconstituted In Vitro HBV Infection System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hepatitis B Virus cccDNA: Formation, Regulation and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient Inhibition of Hepatitis B Virus (HBV) Replication and cccDNA Formation by HBV Ribonuclease H Inhibitors during Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. frontierspartnerships.org [frontierspartnerships.org]

- 14. dojindo.com [dojindo.com]

- 15. japsonline.com [japsonline.com]

- 16. A PCR assay to quantify patterns of HBV transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 17. genomica.uaslp.mx [genomica.uaslp.mx]

- 18. One-Step Reverse Transcriptase qPCR Method for Serum Hepatitis B Virus RNA Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. HBeAg ELISA Kit [cellbiolabs.com]

- 22. ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 23. elisabscience.com [elisabscience.com]

- 24. ctkbiotech.com [ctkbiotech.com]

- 25. researchgate.net [researchgate.net]

Application Notes and Protocols: CCC-0975 Efficacy in Hepatitis B Virus (HBV) Research

Audience: Researchers, scientists, and drug development professionals in the field of virology and hepatology.

Introduction

CCC-0975 is a small molecule inhibitor of Hepatitis B Virus (HBV) that has been identified as a promising compound for targeting a key step in the viral life cycle.[1][2] Unlike many existing HBV therapeutics that target the reverse transcriptase enzyme, this compound specifically inhibits the formation of covalently closed circular DNA (cccDNA), the persistent form of the virus that resides in the nucleus of infected hepatocytes and serves as the template for all viral transcripts.[1][3][4] This unique mechanism of action makes this compound a valuable tool for HBV research and a potential candidate for curative therapies.

Data Presentation: Efficacy of this compound